Cas no 91640-09-4 (1-benzyl-5-methylpyrrolidin-2-one)

1-Benzyl-5-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone core substituted with a benzyl group at the 1-position and a methyl group at the 5-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The compound’s rigid framework and functional groups make it useful for constructing complex molecules, including bioactive compounds and fine chemicals. Its stability under various reaction conditions enhances its utility in multi-step syntheses. Additionally, the benzyl moiety offers potential for further derivatization, enabling tailored modifications for specific applications. This compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic nature.
1-benzyl-5-methylpyrrolidin-2-one structure
91640-09-4 structure
Product Name:1-benzyl-5-methylpyrrolidin-2-one
CAS No:91640-09-4
MF:C12H15NO
MW:189.253603219986
CID:2103876
PubChem ID:11830201
Update Time:2025-11-02

1-benzyl-5-methylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-5-methylpyrrolidin-2-one
    • DGLZRVVVADDTMJ-UHFFFAOYSA-N
    • CS-0230604
    • DA-00991
    • MFCD22375225
    • AKOS033323376
    • EN300-104713
    • N-benzyl-5-methyl-2-pyrrolidone
    • AT31503
    • rac 1-Benzyl-5-methyl-pyrrolidin-2-one
    • 91640-09-4
    • SCHEMBL2265479
    • Z1375775983
    • RDA64009
    • Inchi: 1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
    • InChI Key: DGLZRVVVADDTMJ-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)N1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

1-benzyl-5-methylpyrrolidin-2-one Pricemore >>

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Additional information on 1-benzyl-5-methylpyrrolidin-2-one

Recent Advances in the Study of 1-Benzyl-5-methylpyrrolidin-2-one (CAS: 91640-09-4): A Comprehensive Research Brief

1-Benzyl-5-methylpyrrolidin-2-one (CAS: 91640-09-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a scaffold for the development of novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The compound has been identified as a key intermediate in the synthesis of various pharmacologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of gamma-aminobutyric acid (GABA) receptor modulators, which are promising candidates for treating neurological disorders such as epilepsy and anxiety. The study highlighted the compound's unique structural features, which enable selective binding to specific receptor subtypes.

In addition to its role in neuroscience, 1-benzyl-5-methylpyrrolidin-2-one has shown potential in oncology research. A recent preprint on bioRxiv reported its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in cancer cell proliferation. The study utilized computational docking and in vitro assays to validate the compound's binding affinity and inhibitory effects on key oncogenic pathways.

Another area of active research involves the compound's metabolic stability and pharmacokinetic properties. A 2024 paper in Drug Metabolism and Disposition investigated its metabolic pathways using human liver microsomes, revealing favorable stability and low toxicity profiles. These findings support its further development as a drug candidate or intermediate in pharmaceutical manufacturing.

Despite these promising results, challenges remain in optimizing the compound's synthetic routes and scaling up production. Recent advances in flow chemistry, as reported in Organic Process Research & Development, have addressed some of these issues by enabling more efficient and sustainable synthesis methods. These technological improvements are expected to facilitate broader adoption of 1-benzyl-5-methylpyrrolidin-2-one in medicinal chemistry applications.

Looking ahead, researchers are exploring the compound's potential in emerging areas such as targeted protein degradation and covalent inhibitor design. Its versatile chemical structure makes it an attractive starting point for the development of PROTACs (proteolysis-targeting chimeras) and other novel therapeutic modalities. Ongoing studies are expected to further elucidate its mechanism of action and expand its applications in drug discovery.

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